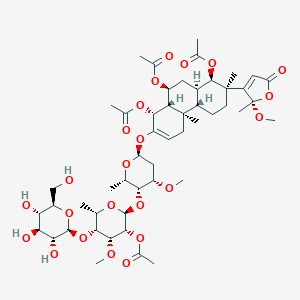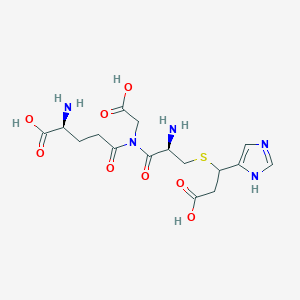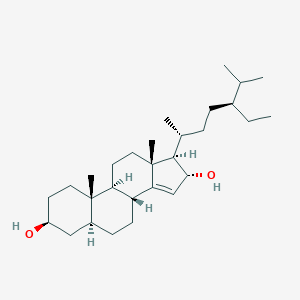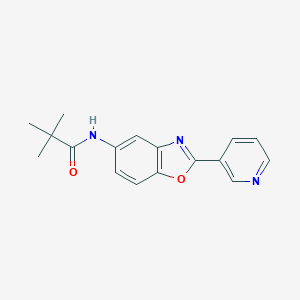
Acetyltylophoroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyltylophoroside is a natural compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is primarily found in the leaves of the plant Tylophora indica, which is commonly used in traditional medicine in India. This compound has been shown to possess anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
1. Prevention of Radiocontrast-Induced Nephropathy
Acetyltylophoroside has been explored in the context of preventing radiocontrast-induced nephropathy. A meta-analysis by Kshirsagar et al. (2004) examined the use of N-acetylcysteine (a related compound) for this purpose but found inconsistent results and no conclusive evidence for its routine use (Kshirsagar et al., 2004).
2. Diverse Clinical Applications
Millea (2009) highlighted the broad applications of N-acetylcysteine in clinical settings, including its potential in treating various disorders. Although not directly about this compound, this study underscores the versatile nature of acetylated compounds in medical research (Millea, 2009).
3. Lysine Acetylation in Cellular Functions
Choudhary et al. (2009) conducted a study on lysine acetylation, which is relevant to understanding the broader impact of acetylated compounds like this compound in cellular processes. They found that lysine acetylation targets large macromolecular complexes and co-regulates major cellular functions, indicating a significant biological regulatory mechanism (Choudhary et al., 2009).
4. Acetylcholinesterase Inhibitors
A study by Čolović et al. (2013) on acetylcholinesterase inhibitors provides insights into the pharmacology and toxicology of acetylated compounds. This research is crucial for understanding how compounds like this compound might interact with enzymes and neurotransmitters (Čolović et al., 2013).
5. Glyphosate Tolerance Gene
Research by Castle et al. (2004) on the discovery of a glyphosate tolerance gene involved N-acetylation, a process related to this compound, demonstrating the utility of acetylation in genetic engineering and plant science (Castle et al., 2004).
properties
CAS RN |
135247-54-0 |
|---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
1043.1 g/mol |
IUPAC Name |
[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2S)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C50H74O23/c1-21-40(71-47-44(67-25(5)54)43(61-11)41(22(2)64-47)72-46-39(59)38(58)37(57)32(20-51)70-46)31(60-10)18-35(63-21)69-29-14-16-48(7)28-13-15-49(8,33-19-34(56)73-50(33,9)62-12)45(68-26(6)55)27(28)17-30(65-23(3)52)36(48)42(29)66-24(4)53/h14,19,21-22,27-28,30-32,35-47,51,57-59H,13,15-18,20H2,1-12H3/t21-,22-,27+,28-,30-,31-,32+,35-,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-/m0/s1 |
InChI Key |
FSCPZINTFYRQQD-SDGPZJJRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2=CC[C@@]3([C@H]4CC[C@]([C@@H]([C@@H]4C[C@@H]([C@H]3[C@H]2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)O[C@]5(C)OC)C)OC)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)OC(=O)C |
SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |
synonyms |
acetyltylophoroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)



